Fmoc-Ser-OtBu
Overview
Description
Fmoc-O-tert-butyl-L-serine is a derivative of serine, an amino acid, and is commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and a tert-butyl (tBu) group protecting the hydroxyl group of serine. This dual protection makes it a valuable reagent in solid-phase peptide synthesis, allowing for the selective deprotection and coupling of amino acids.
Mechanism of Action
Target of Action
Fmoc-Ser-OtBu is a derivative of the amino acid serine . It is primarily used in peptide synthesis, where it acts as a protecting group for the serine residues in peptide chains . This prevents the serine residues from being degraded or chemically modified during the synthesis process .
Mode of Action
The mode of action of this compound is based on its role as a protecting group. During peptide synthesis, the Fmoc group protects the amino terminus of the peptide, while the OtBu group protects the hydroxyl side chain of serine . These protections allow for the selective addition of amino acids in a stepwise manner during solid-phase peptide synthesis .
Biochemical Pathways
this compound is involved in the biochemical pathway of peptide synthesis. It is used in the Fmoc/tBu solid-phase synthesis method, which is a preferred method for peptide synthesis in both research and industrial settings . This method involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
Result of Action
The primary result of this compound’s action is the successful synthesis of peptides with serine residues. The use of this compound allows for the precise assembly of peptide sequences, contributing to the creation of peptides for various applications, including potential drugs .
Action Environment
this compound is stable under environmental conditions and can be stored for a long time without decomposition . Its stability is attributed to the presence of the Fmoc protecting group, which protects the serine’s amino group and prevents undesired side reactions . This compound has various physical and chemical properties that make it an essential component in peptide synthesis .
Biochemical Analysis
Biochemical Properties
Fmoc-Ser-OtBu is involved in various biochemical reactions, particularly in the synthesis of peptides . It interacts with enzymes and other biomolecules during peptide synthesis. The Fmoc group in this compound serves as a protective group for the amino terminus during peptide synthesis . The tert-butyl (tBu) group protects the side chain hydroxyl group of serine .
Cellular Effects
The effects of this compound on cells are primarily related to its role in peptide synthesis. The peptides synthesized using this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the sequence and structure of the synthesized peptide.
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in peptide synthesis. It participates in the formation of peptide bonds, a process that involves binding interactions with other amino acids . The Fmoc group is removed during peptide synthesis, allowing the amino group of this compound to form a peptide bond with the carboxyl group of another amino acid .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is stable under standard conditions . It is resistant to degradation, ensuring its long-term effectiveness in peptide synthesis . The effects of this compound on cellular function, as observed in in vitro or in vivo studies, are primarily related to the properties of the peptides it helps synthesize.
Dosage Effects in Animal Models
The effects of this compound in animal models are largely dependent on the peptides synthesized using this compound. Different dosages of these peptides can have varying effects, potentially including threshold effects or toxic/adverse effects at high doses . The specific effects can vary depending on the sequence and structure of the synthesized peptide.
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, and its conversion into a peptide can affect metabolic flux or metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues as part of the process of peptide synthesis . It can interact with various transporters or binding proteins involved in this process.
Subcellular Localization
The subcellular localization of this compound is related to the sites of peptide synthesis within the cell . It can be directed to specific compartments or organelles based on the requirements of peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-O-tert-butyl-L-serine typically involves the protection of the serine hydroxyl group with a tert-butyl group, followed by the introduction of the Fmoc group at the amino terminus. The process can be summarized as follows:
Protection of the Hydroxyl Group: Serine is reacted with tert-butyl bromide in the presence of a base such as triethylamine to form O-tert-butyl-L-serine.
Introduction of the Fmoc Group: The protected serine is then treated with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium carbonate to yield Fmoc-O-tert-butyl-L-serine.
Industrial Production Methods
In industrial settings, the production of Fmoc-O-tert-butyl-L-serine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Fmoc-O-tert-butyl-L-serine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl group can be cleaved using acidic conditions like trifluoroacetic acid.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal; trifluoroacetic acid for tert-butyl removal.
Coupling: DIC and HOBt for peptide bond formation.
Major Products Formed
Deprotection: Removal of the Fmoc group yields O-tert-butyl-L-serine; removal of the tert-butyl group yields L-serine.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Scientific Research Applications
Fmoc-O-tert-butyl-L-serine is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and commercial purposes.
Comparison with Similar Compounds
Similar Compounds
Fmoc-O-tert-butyl-L-threonine: Similar to Fmoc-O-tert-butyl-L-serine but with an additional methyl group on the side chain.
Fmoc-O-tert-butyl-L-tyrosine: Contains a phenolic hydroxyl group instead of the aliphatic hydroxyl group in serine.
Uniqueness
Fmoc-O-tert-butyl-L-serine is unique due to its specific protective groups that allow for selective deprotection and coupling reactions. This makes it particularly useful in the synthesis of peptides where precise control over the reaction conditions is required .
Properties
IUPAC Name |
tert-butyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-22(2,3)28-20(25)19(12-24)23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19,24H,12-13H2,1-3H3,(H,23,26)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOWIDHANLLHNO-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451502 | |
Record name | Fmoc-Ser-OtBu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110797-35-8 | |
Record name | Fmoc-Ser-OtBu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-alpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-serine tert-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Fmoc-Ser-OtBu in the synthesis of N-acetylgalactosamine-serine (GalNac-Serine)?
A1: this compound serves as a protected form of the amino acid serine in the synthesis of GalNac-Serine. The Fmoc group acts as a temporary protecting group for the amine group of serine, while the OtBu (tert-butyl ester) group protects the carboxylic acid group. This dual protection strategy is crucial for two reasons []:
Q2: What is the significance of protecting the carboxyl group of Fmoc-Serine with a tert-butyl (tBu) group in this specific synthesis?
A2: The tert-butyl (tBu) group is crucial during the coupling of the activated sugar to the this compound []. The tBu group is stable under the reaction conditions used for sugar coupling, ensuring that the carboxylic acid group remains protected and unreactive. This prevents the formation of unwanted byproducts and drives the reaction towards the desired product.
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